molecular formula C5H10Cl2N2S B3079683 (2-Methylthiazol-4-yl)methanamine dihydrochloride CAS No. 1072806-63-3

(2-Methylthiazol-4-yl)methanamine dihydrochloride

Cat. No.: B3079683
CAS No.: 1072806-63-3
M. Wt: 201.12
InChI Key: BWVNSRUBFMCHKB-UHFFFAOYSA-N
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Description

(2-Methylthiazol-4-yl)methanamine dihydrochloride (CAS 1072806-63-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C5H10Cl2N2S and a molecular weight of 201.12, this compound serves as a versatile synthon, primarily due to its primary amine functional group attached to the 4-position of a 2-methylthiazole ring . The thiazole moiety is a privileged structure in drug design, known for its aromaticity and presence in a wide range of bioactive molecules . Researchers value this specific amine derivative as a key intermediate for constructing more complex molecules. The thiazole core is a common feature in compounds with diverse pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects . Furthermore, aminothiazole-based structures are found in several approved drugs and clinical candidates, such as the anti-Parkinson's agent Pramipexole and the ALS treatment Riluzole, highlighting the strategic importance of this chemical scaffold in developing new therapeutic agents for various pathological conditions . This product is supplied for laboratory research applications only. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it may have hazardous properties .

Properties

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c1-4-7-5(2-6)3-8-4;;/h3H,2,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVNSRUBFMCHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylthiazol-4-yl)methanamine dihydrochloride typically involves the reaction of 2-methylthiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

(2-Methylthiazol-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

This compound features a thiazole ring, which is known for its diverse biological activities. The specific substitution at the 2-position contributes to its unique chemical reactivity and biological profile. The molecular formula is C7H10Cl2N2SC_7H_{10}Cl_2N_2S, with a molecular weight of approximately 229.17 g/mol.

Medicinal Chemistry

(2-Methylthiazol-4-yl)methanamine dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Antimicrobial Activity : Studies have shown that this compound exhibits efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves inhibiting key enzymes like MurB, essential for bacterial cell wall synthesis, contributing to its antibacterial properties .
  • Anticancer Research : In vitro studies indicate that the compound can induce cytotoxicity in cancer cell lines, potentially through mechanisms involving apoptosis and disruption of metabolic pathways. Molecular dynamics simulations have been employed to explore these mechanisms further .

Enzyme Inhibition

The compound acts as an inhibitor for specific enzymes involved in lipid metabolism, such as stearoyl-CoA desaturase (SCD). This inhibition may have implications for treating conditions related to dyslipidemia and metabolic syndrome .

The thiazole moiety contributes to the compound's bioactivity, making it a subject of interest in studying enzyme interactions and protein-ligand binding. Its ability to modulate enzyme activity highlights its potential as a biochemical tool in research settings.

Synthesis of Specialty Chemicals

In industrial chemistry, this compound serves as a building block for synthesizing more complex molecules. Its versatility allows it to be used in producing various specialty chemicals.

Pharmaceutical Development

The compound is being explored as a precursor in drug development processes, particularly for formulations targeting metabolic disorders and infections resistant to conventional treatments .

Antimicrobial Efficacy Against Resistant Strains

A notable study highlighted the effectiveness of this compound against resistant bacterial strains, indicating its potential as an alternative treatment option for infections that do not respond to standard antibiotics.

Cytotoxicity in Cancer Research

In another study, the compound was shown to significantly reduce cell viability across various cancer cell lines. The mechanisms explored included apoptosis induction and inhibition of cell proliferation pathways, demonstrating its potential role in cancer therapeutics .

Mechanism of Action

The mechanism of action of (2-Methylthiazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural Analogues of Thiazole-Based Methanamine Salts

Table 1: Key Structural and Physicochemical Differences
Compound Name (CAS) Substituents/Modifications Molecular Formula Similarity Score Key Features
(2-Methylthiazol-4-yl)methanamine dihydrochloride (1072806-63-3) Thiazole-4-methanamine, 2-methyl, dihydrochloride C₅H₉N₂S·2HCl 1.00 (Reference) High solubility, thiazole core
(2-Methylthiazol-4-yl)methanamine hydrochloride (1211497-01-6) Monohydrochloride salt C₅H₈N₂S·HCl 0.98 Reduced acidity vs. dihydrochloride
N-Methyl-1-(2-methylthiazol-4-yl)methanamine dihydrochloride (1185668-03-4) N-methylated methanamine C₆H₁₁N₂S·2HCl 0.94 Increased lipophilicity
(4-Methylthiazol-2-yl)methanamine dihydrochloride (71064-30-7) Methyl at thiazole-2, methanamine at 4-position C₅H₉N₂S·2HCl 0.91 Altered electronic distribution
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine dihydrochloride (1790140-73-6) Morpholine substituent at thiazole-2 C₈H₁₃N₃OS·2HCl Enhanced hydrogen bonding
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine hydrochloride (2794737) 4-Chlorophenyl at thiazole-2 C₁₀H₉ClN₂S·HCl Aromatic bulk, chlorine substituent
Key Observations :
  • Salt Form: The dihydrochloride salt (Reference) offers higher aqueous solubility compared to its monohydrochloride analog (CAS 1211497-01-6), critical for in vitro assays .
  • Functional Group Modifications : N-methylation (CAS 1185668-03-4) increases lipophilicity, which may enhance blood-brain barrier penetration but reduce solubility .

Heterocycle Variants: Oxazole and Triazole Derivatives

Table 2: Heterocycle-Swapped Analogues
Compound Name (CAS) Heterocycle Core Molecular Formula Key Differences
(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methanamine hydrochloride (1803606-83-8) Oxazole C₇H₁₂N₂O·HCl Oxygen replaces sulfur; reduced aromaticity
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine hydrochloride (1559064-02-6) Triazole C₅H₁₁ClN₄S Triazole core with sulfanyl linker
Key Observations :
  • Oxazole Derivatives : Replacing thiazole’s sulfur with oxygen (e.g., CAS 1803606-83-8) reduces aromatic stability and alters dipole moments, impacting interactions in enzyme-binding pockets .
  • Triazole Derivatives : Compounds like CAS 1559064-02-6 introduce a triazole ring, which enhances metabolic stability but may reduce bioavailability due to increased polarity .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability :
  • The dihydrochloride form of the reference compound ensures >100 mg/mL solubility in water, whereas the monohydrochloride (CAS 1211497-01-6) achieves ~50 mg/mL .
  • Chlorophenyl-substituted analogs (e.g., CAS 2794737) exhibit lower solubility (<10 mg/mL) due to hydrophobic aromatic groups .

Biological Activity

(2-Methylthiazol-4-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields of biological and medicinal research due to its versatile applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its thiazole ring, which plays a crucial role in its biological activity. The compound acts primarily as a ligand, interacting with specific enzymes and receptors, thereby modulating their activity. This interaction can lead to significant changes in cellular pathways and biological processes, making it a valuable tool in biochemical research.

Key Mechanisms:

  • Enzyme Modulation: The compound can influence enzyme activities, which is critical in metabolic pathways.
  • Receptor Interaction: It may bind to various receptors, affecting signal transduction processes.

Applications in Biological Research

The compound has been utilized in several research areas:

  • Drug Discovery: It serves as a precursor in the synthesis of therapeutic agents.
  • Enzyme Studies: Employed to investigate enzyme mechanisms and protein interactions.
  • Cancer Research: Investigated for potential antitumor properties due to its structural characteristics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity IC50 Values Mechanism
Study 1Antitumor activityIC50 = 1.61 µg/mLInhibition of cancer cell proliferation
Study 2CFTR modulationIC50 = 64 nMPotentiation of CFTR ion channel activity
Study 3Enzyme inhibitionIC50 = 136 nMSelective inhibition of specific enzymes

Case Studies

  • Cystic Fibrosis Research:
    A study focused on the cystic fibrosis transmembrane conductance regulator (CFTR) identified this compound as a potential potentiator. The compound demonstrated mid-nanomolar potency in enhancing CFTR function, providing insights into its therapeutic potential for cystic fibrosis treatment .
  • Antitumor Activity:
    Research indicated that compounds containing the thiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methyl group at the 4-position was found to enhance the antitumor activity, suggesting that modifications to the thiazole structure can lead to improved efficacy .
  • Enzyme Inhibition Studies:
    High-throughput screening revealed that this compound inhibited specific enzymes linked to disease pathways. This highlights its potential as a lead compound for drug development targeting those enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylthiazol-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-Methylthiazol-4-yl)methanamine dihydrochloride

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